molecular formula C7H11N5O B1498503 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one CAS No. 38365-12-7

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Cat. No. B1498503
CAS RN: 38365-12-7
M. Wt: 181.2 g/mol
InChI Key: KNLHPKXOQMGREO-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one, also known as BH4, is a vital cofactor for several enzymes in the human body. Its role in the regulation of neurotransmitters and amino acid metabolism has been extensively studied. BH4 has also been implicated in the pathogenesis of various diseases, including cardiovascular diseases, cancer, and neurological disorders.

Mechanism of Action

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one acts as a cofactor for several enzymes involved in neurotransmitter synthesis and metabolism. It facilitates the conversion of tyrosine, phenylalanine, and tryptophan to their respective neurotransmitters. This compound also plays a crucial role in the regulation of nitric oxide synthase (NOS) activity, which is involved in the production of nitric oxide (NO). This compound is a critical regulator of NOS activity, and its deficiency leads to the uncoupling of NOS, resulting in the production of reactive oxygen species (ROS) instead of NO.
Biochemical and Physiological Effects:
This compound deficiency has been implicated in several diseases, including cardiovascular diseases, cancer, and neurological disorders. This compound deficiency leads to the uncoupling of NOS, resulting in the production of ROS, which contributes to oxidative stress and endothelial dysfunction. This compound deficiency also leads to the accumulation of phenylalanine and tyrosine, resulting in the development of phenylketonuria (PKU) and tyrosinemia type II.

Advantages and Limitations for Lab Experiments

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a vital cofactor for several enzymes involved in neurotransmitter synthesis and metabolism. Its role in the regulation of NOS activity and amino acid metabolism has been extensively studied. However, the use of this compound in lab experiments has some limitations. This compound is highly unstable and easily oxidized, which makes its handling and storage challenging. The synthesis of this compound is also complex and requires specialized equipment and expertise.

Future Directions

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one has been extensively studied for its role in neurotransmitter synthesis and metabolism. However, there is still much to learn about its role in the pathogenesis of various diseases, including cardiovascular diseases, cancer, and neurological disorders. Future research should focus on the development of this compound analogs and their potential therapeutic applications. The use of this compound as a biomarker for disease diagnosis and prognosis should also be explored. Additionally, the development of new synthesis methods for this compound and its analogs should be investigated to improve their stability and availability for research and clinical use.
Conclusion:
In conclusion, this compound is a vital cofactor for several enzymes involved in neurotransmitter synthesis and metabolism. Its role in the regulation of NOS activity and amino acid metabolism has been extensively studied. This compound deficiency has been implicated in several diseases, including cardiovascular diseases, cancer, and neurological disorders. Future research should focus on the development of this compound analogs and their potential therapeutic applications, the use of this compound as a biomarker for disease diagnosis and prognosis, and the development of new synthesis methods for this compound and its analogs.

Scientific Research Applications

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one has been extensively studied for its role in neurotransmitter synthesis and metabolism. It is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, and serotonin. This compound also plays a crucial role in the metabolism of amino acids, including phenylalanine, tyrosine, and tryptophan.

properties

IUPAC Name

2-amino-8-methyl-3,5,6,7-tetrahydropteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h9H,2-3H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHPKXOQMGREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492701
Record name 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38365-12-7
Record name 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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